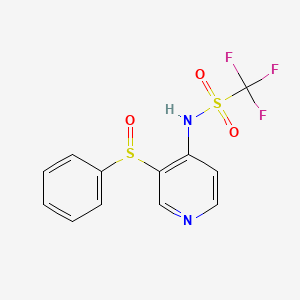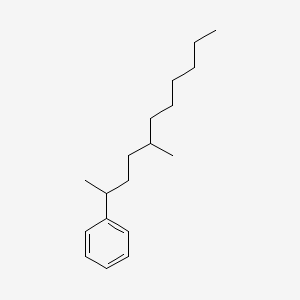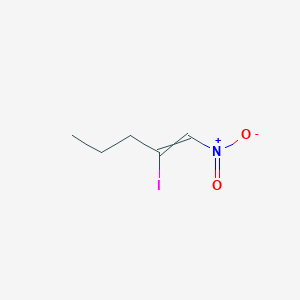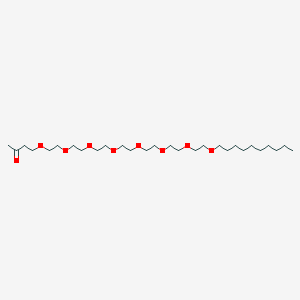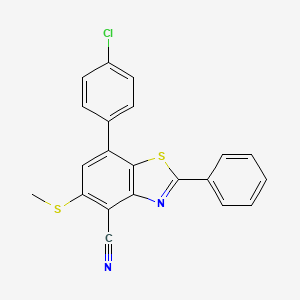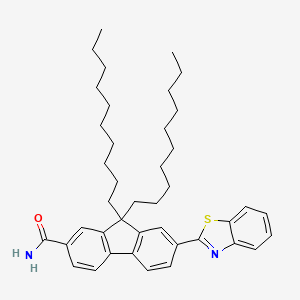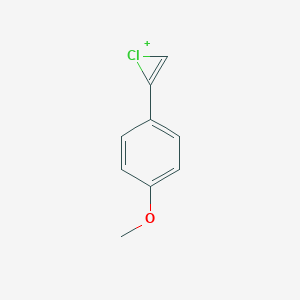![molecular formula C16H20O2 B14198411 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol CAS No. 918883-08-6](/img/structure/B14198411.png)
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol is a chemical compound with a complex structure that includes an oxolane ring, a vinylidene group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Vinylidene Group: This step often involves the use of a strong base to deprotonate a precursor, followed by the addition of a vinylidene halide.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the oxolane ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinylidene group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: The major products can include ketones or aldehydes.
Reduction: The major product is the corresponding ethyl derivative.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
科学的研究の応用
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinylidene and oxolane groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential for hydrogen bonding. This makes it distinct from its ketone and amine analogs, which have different chemical properties and applications.
特性
CAS番号 |
918883-08-6 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
InChI |
InChI=1S/C16H20O2/c1-3-13-11-16(18-15(13)5-4-10-17)14-8-6-12(2)7-9-14/h6-9,15-17H,1,4-5,10-11H2,2H3 |
InChIキー |
JNIBXUGHIYVOFB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC(=C=C)C(O2)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


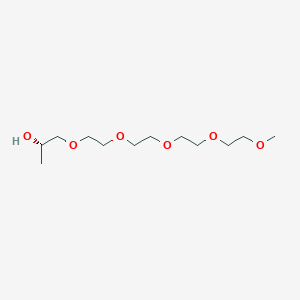
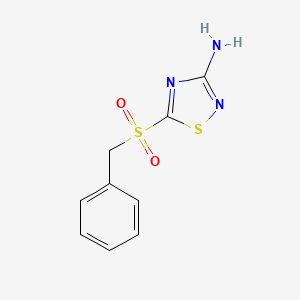
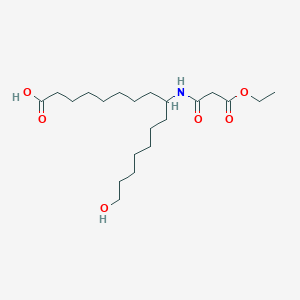
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)

